molecular formula C5H7NO3 B14322942 1-Nitro-6-oxabicyclo[3.1.0]hexane CAS No. 109314-64-9

1-Nitro-6-oxabicyclo[3.1.0]hexane

Cat. No.: B14322942
CAS No.: 109314-64-9
M. Wt: 129.11 g/mol
InChI Key: KNRMAUVZTIJLNX-UHFFFAOYSA-N
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Description

1-Nitro-6-oxabicyclo[310]hexane is a bicyclic organic compound characterized by a unique structure that includes a nitro group and an oxirane ring

Preparation Methods

Chemical Reactions Analysis

1-Nitro-6-oxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like zinc or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitro group, often resulting in the formation of amines or other substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or acetic acid, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Nitro-6-oxabicyclo[3.1.0]hexane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with potential therapeutic effects.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or resins.

    Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential effects on biological systems.

Mechanism of Action

The mechanism by which 1-Nitro-6-oxabicyclo[3.1.0]hexane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

1-Nitro-6-oxabicyclo[3.1.0]hexane can be compared with other similar compounds, such as:

The uniqueness of 1-Nitro-6-oxabicyclo[31

Properties

CAS No.

109314-64-9

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

1-nitro-6-oxabicyclo[3.1.0]hexane

InChI

InChI=1S/C5H7NO3/c7-6(8)5-3-1-2-4(5)9-5/h4H,1-3H2

InChI Key

KNRMAUVZTIJLNX-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)(O2)[N+](=O)[O-]

Origin of Product

United States

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